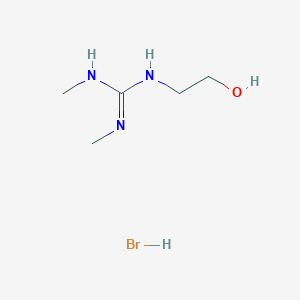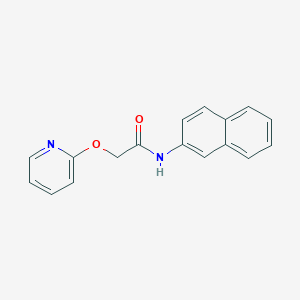![molecular formula C19H22N2O4S B7545444 N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide, also known as DIMS, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific biological pathways and has shown promise in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide involves its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are known to play a role in inflammation. By inhibiting the activity of COX-2, N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide is able to reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory properties, N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide has also been shown to have antioxidant and anti-cancer effects. It has been investigated for its potential to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide in lab experiments is its specificity for COX-2. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide. One area of interest is its potential as a treatment for neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further investigation into the compound's anti-cancer properties could lead to the development of new cancer therapies. Finally, the development of more specific COX-2 inhibitors could lead to the development of safer and more effective anti-inflammatory drugs.
Synthesemethoden
The synthesis of N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide involves the reaction of 2,3-dimethoxyphenylacetonitrile with indole-3-carbaldehyde in the presence of sodium borohydride. The resulting product is then treated with methanesulfonyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-18-10-6-8-14(19(18)25-2)16(12-21-26(3,22)23)15-11-20-17-9-5-4-7-13(15)17/h4-11,16,20-21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSDZAAAZNALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CNS(=O)(=O)C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)

![4-[3-(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-2-hydroxypropoxy]benzonitrile](/img/structure/B7545480.png)
